molecular formula C10H8ClNO2S B13501497 Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate

Cat. No.: B13501497
M. Wt: 241.69 g/mol
InChI Key: HRWGYSMGYZELLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl ester group and a chlorine atom attached to the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate typically involves the condensation of 2-aminothiophenol with a suitable aldehyde or acyl chloride. One common method is the reaction of 2-aminothiophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of various substituted benzothiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Hydrolysis: Formation of carboxylic acids.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes like dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . The compound may also interact with molecular targets such as proteins and nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate is unique due to the presence of both a chlorine atom and a methyl ester group on the benzothiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate

InChI

InChI=1S/C10H8ClNO2S/c1-14-9(13)5-6-2-3-7-8(4-6)15-10(11)12-7/h2-4H,5H2,1H3

InChI Key

HRWGYSMGYZELLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.